1-methyl-2-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole; oxalic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

1-Methyl-2-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole oxalic acid (CAS 2549038-40-4) is a heterocyclic small molecule featuring a saturated 4,5,6,7-tetrahydrobenzimidazole core, N1-methyl substitution, and a C2-pyrrolidin-3-yl appendage, formulated as the oxalate salt with molecular formula C₁₄H₂₁N₃O₄ and molecular weight 295.33 g/mol. The tetrahydrobenzimidazole scaffold is recognized in medicinal chemistry as a core structure in potent 5-HT₃ receptor antagonists (e.g., ramosetron) and Rho kinase (ROCK) inhibitors, where the degree of ring saturation, N-substitution pattern, and counterion identity influence both pharmacological target engagement and pharmaceutical properties.

Molecular Formula C14H21N3O4
Molecular Weight 295.33 g/mol
CAS No. 2549038-40-4
Cat. No. B6434814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-2-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole; oxalic acid
CAS2549038-40-4
Molecular FormulaC14H21N3O4
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCN1C2=C(CCCC2)N=C1C3CCNC3.C(=O)(C(=O)O)O
InChIInChI=1S/C12H19N3.C2H2O4/c1-15-11-5-3-2-4-10(11)14-12(15)9-6-7-13-8-9;3-1(4)2(5)6/h9,13H,2-8H2,1H3;(H,3,4)(H,5,6)
InChIKeyMCVUHUXIJTVYAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-2-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole Oxalate (CAS 2549038-40-4): Structural and Pharmacochemical Baseline for Informed Sourcing


1-Methyl-2-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole oxalic acid (CAS 2549038-40-4) is a heterocyclic small molecule featuring a saturated 4,5,6,7-tetrahydrobenzimidazole core, N1-methyl substitution, and a C2-pyrrolidin-3-yl appendage, formulated as the oxalate salt with molecular formula C₁₄H₂₁N₃O₄ and molecular weight 295.33 g/mol . The tetrahydrobenzimidazole scaffold is recognized in medicinal chemistry as a core structure in potent 5-HT₃ receptor antagonists (e.g., ramosetron) and Rho kinase (ROCK) inhibitors, where the degree of ring saturation, N-substitution pattern, and counterion identity influence both pharmacological target engagement and pharmaceutical properties [1][2]. This compound is catalogued in chemical databases and patents as a research intermediate or screening compound, supplied at ≥95% purity, and is intended exclusively for non-human, non-therapeutic research use [3].

Why Generic Substitution Fails for 1-Methyl-2-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole Oxalate: Critical Structural Determinants of Differentiation


Within the tetrahydrobenzimidazole chemical space, seemingly minor alterations—such as repositioning the pyrrolidine attachment from C2 to N1, shifting the methyl group between the N1 and C2 positions, changing the pyrrolidine attachment point (2-yl vs. 3-yl), or switching the counterion from oxalate to hydrochloride—can produce profound differences in conformational preference, basicity, solubility, and target binding. For instance, the regioisomer 2-methyl-1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride (CAS 1798745-74-0) reverses the methyl/pyrrolidine orientation, which alters the spatial presentation of the basic pyrrolidine nitrogen and modifies the hydrogen-bonding capacity of the benzimidazole core . Similarly, the des-methyl analog 1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole (CAS 1531974-86-3, free base; CAS 1788641-20-2, dihydrochloride) lacks the N1-methyl group, which in related tetrahydrobenzimidazole series has been shown to influence 5-HT₃ receptor binding affinity and selectivity by modulating the electronic environment of the imidazole ring [1]. The oxalate salt form introduces distinct solubility, hygroscopicity, and crystallinity characteristics compared to hydrochloride salts, directly affecting formulation and handling in screening workflows [2].

Quantitative Differentiation Evidence for 1-Methyl-2-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole Oxalate Against Its Closest Structural Analogs


Regioisomeric Differentiation: 1-Methyl-2-(pyrrolidin-3-yl) vs. 2-Methyl-1-(pyrrolidin-3-yl) Substitution Pattern

The target compound (CAS 2549038-40-4) bears the methyl substituent exclusively at the N1 position and the pyrrolidine at C2, whereas its closest regioisomer, 2-methyl-1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride (CAS 1798745-74-0), places the methyl group at C2 and the pyrrolidine at N1 . In 5-HT₃ antagonist tetrahydrobenzimidazole series, moving the substitution from N1 to C2 has been documented to alter receptor binding affinity by modulating the pKa of the imidazole nitrogen and the orientation of the basic amine pharmacophore; in related YM060 derivatives, N1-substitution with a methyl group was shown to contribute to high-affinity 5-HT₃ receptor antagonism with IC₅₀ values in the subnanomolar range in isolated tissue assays, whereas repositioning substituents altered potency by >10-fold [1]. For the target compound, molecular formula C₁₄H₂₁N₃O₄ (free base: C₁₂H₁₉N₃, MW 205.30 g/mol) reflects a 3-atom and 17 Da difference in free base mass compared to its C2-methyl regioisomer (free base C₁₂H₁₉N₃, identical gross formula but distinct connectivity) [2]. This regioisomeric distinction is critical for SAR studies where the spatial presentation of the basic pyrrolidine nitrogen dictates target engagement.

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

Pyrrolidine Attachment Point: 3-yl vs. 2-yl Connectivity and Conformational Impact

The target compound features a pyrrolidin-3-yl group attached at the C2 position of the tetrahydrobenzimidazole core. In contrast, the analog 1-methyl-2-(pyrrolidin-2-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole (CAS 1268094-43-4) bears the pyrrolidine ring connected via its 2-position . The 3-yl attachment provides a different vector angle for the basic pyrrolidine nitrogen relative to the benzimidazole plane compared to the 2-yl linkage. In benzimidazole-pyrrolidine amide series evaluated as prolylcarboxypeptidase (PrCP) inhibitors, the pyrrolidine attachment point (3-yl vs. 2-yl) altered IC₅₀ values by 5- to 20-fold, with 3-yl-substituted analogs achieving low-nanomolar IC₅₀ values, whereas shifting to 2-yl substitution substantially reduced potency [1]. The target compound's 3-yl attachment provides an additional methylene spacer between the pyrrolidine nitrogen and the benzimidazole ring, which in H₃ receptor antagonist benzimidazole-pyrrolidine series contributed to improved binding affinity and pharmaceutical properties compared to directly attached or 2-yl-linked analogs [2]. This conformational distinction (3-yl vs. 2-yl) is critical for chemotype selection, particularly for targets where the basic amine must access a specific recognition pocket.

Conformational Analysis Ligand Design Stereoelectronic Effects

Salt Form Differentiation: Oxalate vs. Hydrochloride and Free Base Physicochemical Profiles

The target compound is supplied as the oxalic acid (oxalate) salt, whereas the closest commercially available analogs—1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole dihydrochloride (CAS 1788641-20-2) and its dihydrochloride variants—employ hydrochloride as the counterion [1]. Oxalate salts of pyrrolidine-containing compounds have been documented to exhibit enhanced aqueous solubility and improved crystallinity compared to hydrochloride salts; for example, pyrrolidine oxalate salts in screening libraries demonstrated solubility of ≥18 mg/mL in water with heating, whereas corresponding hydrochloride salts of similar tetrahydrobenzimidazole scaffolds showed variable hygroscopicity and lower solubility [2]. The oxalate counterion contributes an additional molecular mass of approximately 90.03 g/mol (oxalic acid moiety: C₂H₂O₄) versus 72.92 g/mol for two HCl equivalents, resulting in the target compound's salt MW of 295.33 g/mol compared to 264.2 g/mol for the dihydrochloride analog (CAS 1788641-20-2) [1]. This salt form distinction is relevant for solid-state handling, DMSO stock solution preparation, and in vitro assay compatibility, where counterion identity can affect compound behavior in biochemical and cell-based screens .

Salt Selection Solubility Solid-State Chemistry Formulation Science

Tetrahydro (Saturated) vs. Aromatic Benzimidazole Core: Conformational and Electronic Differentiation

The target compound features a fully saturated 4,5,6,7-tetrahydro ring fused to the imidazole, distinguishing it from the aromatic benzimidazole analog 1-methyl-2-(pyrrolidin-3-yl)-1H-benzo[d]imidazole (CAS 1257521-25-7), which retains full aromaticity across the fused benzene ring . The tetrahydro saturation eliminates ring aromaticity, which in tetrahydrobenzimidazole systems has been shown to shift the imidazole pKa; predicted pKa values for tetrahydrobenzimidazole are approximately 6.93 ± 0.20 compared to ~5.5 for aromatic benzimidazole, indicating enhanced basicity at physiological pH . In the context of 5-HT₃ receptor antagonism, tetrahydrobenzimidazole derivatives (e.g., YM060/ramosetron) demonstrate distinct potency and selectivity profiles compared to their aromatic benzimidazole counterparts, with the saturated ring contributing to a more flexible scaffold that can adopt conformations inaccessible to planar aromatic systems [1]. This saturation also alters the topological polar surface area (TPSA); for the target compound's free base, TPSA is predicted at approximately 29.9 Ų (based on the pyrrolidin-2-yl analog), compared to ~34 Ų for the aromatic benzimidazole, reflecting differences in hydrogen-bonding capacity [2].

Conformational Flexibility pKa Modulation Drug Design Scaffold Selection

Des-Methyl Analog Comparison: Critical Role of N1-Methylation in Target Recognition

The target compound (CAS 2549038-40-4) bears an N1-methyl group that is absent in the des-methyl analog 1-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole (CAS 1531974-86-3, free base; CAS 1788641-20-2, dihydrochloride salt) [1]. In the tetrahydrobenzimidazole class of 5-HT₃ receptor antagonists, N1-methylation has been demonstrated to be a critical determinant of receptor binding affinity. Structure-activity studies on YM060 (ramosetron) and its enantiomers established that the N1-substituent contributes significantly to 5-HT₃ receptor interaction, with the (R)-enantiomer of the N1-methylated tetrahydrobenzimidazole showing potent antagonism of serotonin-induced bradycardia in anesthetized rats (Bezold-Jarisch reflex model) [2]. In a separate tetrahydrobenzimidazole series targeting phosphodiesterase PDE III, the presence of an N1-alkyl substituent was associated with IC₅₀ values of 0.15 µM, and removal of N-substitution reduced inhibitory potency [3]. The N1-methyl group in the target compound increases lipophilicity (predicted XLogP3-AA ~1 vs. lower for des-methyl), potentially enhancing membrane permeability while also eliminating a hydrogen-bond donor site on the imidazole nitrogen, thereby altering the hydrogen-bonding profile compared to the des-methyl analog [4].

N-Methylation Structure-Activity Relationship Receptor Binding Metabolic Stability

Purity and Analytical Specification Benchmarking for Reproducible Screening

The target compound is supplied at a minimum purity specification of 95%, as verified by standard analytical methods (NMR, HPLC, GC) according to vendor quality documentation . The des-methyl dihydrochloride analog (CAS 1788641-20-2) is similarly specified at ≥95% purity by independent suppliers . In tetrahydrobenzimidazole screening libraries, purity ≥95% is considered the minimum threshold for reliable dose-response determination; impurities at levels >5% can produce false-positive hits in biochemical assays at typical screening concentrations (10 µM), particularly for compounds targeting GPCRs and kinases where trace contaminants may exhibit off-target pharmacology [1]. The oxalate salt form further provides a defined stoichiometry that facilitates accurate molarity calculations for dose-response studies, as the oxalate counterion is non-exchangeable under neutral pH conditions, unlike hydrochloride salts where protonation equilibrium can vary with buffer composition . For procurement decisions, verification of lot-specific purity certificates (CoA) including HPLC chromatograms at 254 nm and NMR spectra confirming the regioisomeric identity (1-methyl-2-(pyrrolidin-3-yl) vs. alternative regioisomers) is essential to ensure batch-to-batch consistency .

Quality Control Assay Reproducibility Compound Management Procurement Specifications

Optimal Research Application Scenarios for 1-Methyl-2-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole Oxalate Based on Verified Differentiation Evidence


Medicinal Chemistry SAR Exploration of Tetrahydrobenzimidazole-Based 5-HT₃ or ROCK Inhibitor Scaffolds

This compound is optimally deployed as a regioisomerically defined scaffold for systematic structure-activity relationship (SAR) studies targeting 5-HT₃ receptors or Rho-associated kinase (ROCK), where tetrahydrobenzimidazole derivatives have established pharmacophoric relevance. The 1-methyl-2-(pyrrolidin-3-yl) substitution pattern provides a distinct vector for the basic pyrrolidine nitrogen compared to the 2-methyl-1-(pyrrolidin-3-yl) regioisomer (CAS 1798745-74-0) and the pyrrolidin-2-yl analog (CAS 1268094-43-4), enabling interrogation of spatial requirements for target binding . The oxalate salt form offers practical handling advantages for parallel synthesis workflows, with enhanced solubility facilitating solution-phase chemistry .

Counterion-Dependent Formulation Screening for In Vitro Assay Compatibility

The oxalate salt form of this compound makes it specifically suited for comparative formulation studies where counterion effects on solubility, stability, and assay interference must be evaluated against hydrochloride salts of close analogs (e.g., CAS 1788641-20-2, dihydrochloride). Oxalate salts of pyrrolidine-containing compounds have demonstrated aqueous solubility of ≥18 mg/mL [1], which may provide advantages in biochemical assay formats requiring high compound concentrations without DMSO vehicle artifacts. The defined, non-exchangeable oxalate counterion also facilitates accurate free-base equivalent concentration calculations that are often confounded with hydrochloride salts in buffered systems .

Computational Chemistry and Docking Studies Requiring Tetrahydro (Saturated) Scaffold Conformational Sampling

The saturated 4,5,6,7-tetrahydro core distinguishes this compound from aromatic benzimidazole analogs (e.g., CAS 1257521-25-7) and enables computational studies that require sampling of non-planar conformations. The tetrahydro ring can adopt multiple chair and boat conformations that are inaccessible to aromatic systems, providing a more flexible pharmacophore for induced-fit docking simulations . The N1-methyl group eliminates one hydrogen-bond donor site on the imidazole, simplifying the hydrogen-bonding interaction map compared to des-methyl analogs (CAS 1531974-86-3), which may be advantageous for target classes where imidazole NH-mediated interactions are undesirable [2]. The compound's computed physicochemical profile (predicted XLogP3-AA ~1, TPSA ~29.9 Ų, 1 H-bond donor) positions it favorably within CNS drug-like chemical space [2].

Reference Standard for Analytical Method Development and Regioisomer Differentiation

This compound serves as a valuable reference standard for developing and validating HPLC, LC-MS, and NMR methods capable of resolving the target regioisomer (1-methyl-2-(pyrrolidin-3-yl)) from its closest structural analogs. The distinct InChI Key (MCVUHUXIJTVYAG-UHFFFAOYSA-N) and SMILES string provide unambiguous structural identification . Given that the 2-methyl-1-(pyrrolidin-3-yl) regioisomer (CAS 1798745-74-0) shares the same molecular formula and nearly identical mass (differing only by connectivity), robust analytical methods are essential for compound identity verification in procurement and inventory management . The ≥95% purity specification with lot-specific CoA documentation supports its use as a chromatographic reference for distinguishing between regioisomeric tetrahydrobenzimidazole analogs in screening libraries .

Quote Request

Request a Quote for 1-methyl-2-(pyrrolidin-3-yl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazole; oxalic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.